3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the condensation of appropriate benzodiazepine precursors with specific reagents under controlled conditions. For instance, the synthesis might involve the reaction of 1-(4-chlorophenyl)-3,5-dihydro-8-methyl-4H-1benzofuro[2,3-d][1,2]diazepin-4-one with Lawesson’s reagent in heated toluene . Industrial production methods often utilize continuous flow chemistry to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.
Biology: It is used in studies related to neurotransmitter interactions and receptor binding.
Medicine: Its potential anxiolytic and anticonvulsant properties make it a candidate for drug development.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant effects . The pathways involved include modulation of neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Similar compounds include other benzodiazepines like diazepam, fludiazepam, and clonazepam . Compared to these, 3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one may exhibit unique pharmacological properties due to its specific chemical structure. For instance, its hexanoyl and methoxyphenyl groups might confer distinct binding affinities and metabolic profiles.
Properties
Molecular Formula |
C32H33ClN2O3 |
---|---|
Molecular Weight |
529.1 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-5-hexanoyl-6-(3-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H33ClN2O3/c1-3-4-5-13-30(37)35-28-12-7-6-11-26(28)34-27-19-23(21-14-16-24(33)17-15-21)20-29(36)31(27)32(35)22-9-8-10-25(18-22)38-2/h6-12,14-18,23,32,34H,3-5,13,19-20H2,1-2H3 |
InChI Key |
FIGNKWDRYFQGOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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